molecular formula C10H12O3 B8745024 Methyl-3-methylphenoxyacetate

Methyl-3-methylphenoxyacetate

Cat. No. B8745024
M. Wt: 180.20 g/mol
InChI Key: UAPSSYKQJMTSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06200981B1

Procedure details

A mixture of m-cresol (10.8 g), methyl bromoacetate (15.3 g) and potassium carbonate (69 g) in dimethylformamide (200 ml) was stirred overnight and partitioned between ethyl acetate and water. The organic phase was washed with water, dried (MgSO4) and evaporated. Purified by chromatography eluting with toluene. Yield 12.7 g.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].Br[CH2:10][C:11]([O:13][CH3:14])=[O:12].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:8][C:2]1[CH:1]=[C:6]([CH:5]=[CH:4][CH:3]=1)[O:7][CH2:10][C:11]([O:13][CH3:14])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
15.3 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purified by chromatography
WASH
Type
WASH
Details
eluting with toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C(OCC(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.